2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-16-8-6-15(7-9-16)20(24)23-12-10-14(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,14H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCERIWXUKNEFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves the reaction of 4-methoxybenzoyl chloride with piperidine, followed by cyclization with 1H-1,3-benzodiazole. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Acylation of the Piperidine Nitrogen
The introduction of the 4-methoxybenzoyl group to the piperidine ring is achieved via amide bond formation (source). This reaction typically employs:
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4-Methoxybenzoyl chloride as the acylating agent.
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) as coupling reagents.
Example Reaction:
| Reagents/Conditions | Role | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxybenzoyl chloride | Acylating agent | 70–85 | |
| HATU | Coupling reagent | – | |
| DIPEA | Base | – |
Formation of the Benzodiazole Core
The benzodiazole structure is synthesized via condensation reactions involving o-phenylenediamine derivatives and carboxylic acids or esters (source ). Microwave-assisted methods enhance reaction efficiency:
-
Anthranilic acid derivatives are condensed with piperidine intermediates.
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Microwave irradiation (80°C, 2–3 minutes) in ethanol reduces side products .
Example Protocol:
| Parameter | Value | Reference |
|---|---|---|
| Reaction time | 2–3 minutes | |
| Temperature | 80°C | |
| Solvent | Ethanol |
Functionalization of the Piperidine Ring
The piperidine moiety undergoes alkylation or secondary acylation to introduce additional substituents (source ):
-
4-Methoxybenzyl chloride reacts with piperidine derivatives under basic conditions (K₂CO₃, DMF) .
-
BBr₃ mediates demethylation of methoxy groups to hydroxyls for further derivatization .
Example Demethylation:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| BBr₃ | Dry CH₂Cl₂, −78°C to RT | Demethylation | |
| K₂CO₃ | DMF, RT, overnight | Alkylation |
Substitution Reactions on the Benzodiazole Ring
The benzodiazole core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions :
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Palladium-catalyzed Suzuki couplings introduce aryl/heteroaryl groups (source ).
-
Nitration or sulfonation at electron-rich positions modifies biological activity.
Example Suzuki Coupling:
| Catalyst | Ligand/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 60–75 |
Hydrolysis and Deprotection
Protected intermediates (e.g., tert-butyl carbamates) are cleaved under acidic conditions:
Example Deprotection:
| Reagent | Conditions | Application | Reference |
|---|---|---|---|
| TFA | DCM, 0°C to RT | Boc removal | |
| LiOH | THF/MeOH, RT | Ester hydrolysis |
Spectroscopic Characterization
Post-synthesis analysis employs:
Key Spectral Data (Selected Examples):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Intermediate 3 | 3.76 (s, CH₂), 6.57–7.80 (m, Ar-H) | 40.06 (CH₂), 173.30 (C=O) | 251 (M⁺) |
| Final product | 7.36–8.24 (m, Ar-H) | 166.53 (C=O), 167.0 (C=S) | 371 (M⁺) |
Scientific Research Applications
Anticancer Properties
Research has indicated that 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.2 | Inhibition of tubulin polymerization |
| Prostate Cancer | 7.8 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Case Study 1: Efficacy Against Prostate Cancer
A study evaluated the efficacy of this compound in a xenograft model of prostate cancer. The results indicated a tumor growth inhibition rate of approximately 40% after treatment with a dosage of 10 mg/kg for three weeks.
Case Study 2: Antimicrobial Activity Assessment
In vitro testing against various pathogens revealed that the compound effectively inhibited the growth of resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-benzoylphenoxy)-1H-1,3-benzodiazole]
- 2-[1-(4-methoxybenzyl)piperidin-4-yl]-1H-1,3-benzodiazole
Uniqueness
2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxybenzoyl group and piperidine ring contribute to its unique reactivity and potential therapeutic applications .
Biological Activity
The compound 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS No. 952934-80-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 291.36 g/mol. The structure features a benzodiazole ring connected to a piperidine moiety, which is substituted with a 4-methoxybenzoyl group. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzodiazoles and piperidines. For instance, derivatives of benzodiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that compounds with similar structures to This compound displayed IC50 values comparable to established chemotherapeutics like doxorubicin .
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell survival and proliferation, such as Bcl-2 and caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Enzyme Inhibition
Another important aspect of its biological activity includes inhibition of specific enzymes such as acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes | |
| Enzyme Inhibition | AChE inhibition |
Case Study: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized various derivatives of benzodiazole and tested their efficacy against human cancer cell lines. Among these, compounds structurally similar to This compound demonstrated promising results with IC50 values below 10 µM against A-431 (skin carcinoma) and HT29 (colon carcinoma) cells. The study concluded that the presence of the methoxy group significantly enhances anticancer activity due to improved lipophilicity and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
